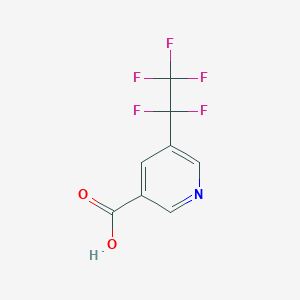

5-Pentafluoroethyl-nicotinic acid

Descripción general

Descripción

5-Pentafluoroethyl-nicotinic acid is a useful research compound. Its molecular formula is C8H4F5NO2 and its molecular weight is 241.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

5-Pentafluoroethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary target of niacin is the G protein-coupled receptor (GPR109A) . This receptor plays a crucial role in lipid metabolism and is involved in the regulation of lipolysis and the production of free fatty acids .

Mode of Action

Niacin acts via the GPR109A receptor, inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Biochemical Pathways

Niacin is a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Niacin, the parent compound, is known to have good bioavailability and is well-absorbed in the gastrointestinal tract . It is metabolized in the liver and excreted in the urine

Result of Action

The action of niacin leads to an improvement in multiple lipid parameters and reduces atherosclerosis progression . Through its action on the GPR109A receptor, niacin may also exert beneficial pleiotropic effects independent of changes in lipid levels, such as improving endothelial function and attenuating vascular inflammation .

Análisis Bioquímico

Biochemical Properties

5-Pentafluoroethyl-nicotinic acid plays a significant role in biochemical reactions, particularly as an agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype. This interaction is crucial as it influences neurotransmission and various cellular signaling pathways. The compound interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is involved in the biosynthesis of NAD, a vital coenzyme in redox reactions . Additionally, this compound may interact with proteins involved in ADP-ribosylation reactions, impacting DNA repair and calcium mobilization .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of the α7 nicotinic acetylcholine receptor, which plays a role in neurotransmission and inflammatory responses. The compound also impacts gene expression by interacting with transcription factors and enzymes involved in NAD biosynthesis . Furthermore, this compound affects cellular metabolism by altering the levels of NAD and NADP, which are critical for energy production and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the α7 nicotinic acetylcholine receptor, leading to its activation. This activation triggers downstream signaling pathways that influence neurotransmission and inflammatory responses. The compound also interacts with enzymes involved in NAD biosynthesis, such as NAD synthetase, affecting the levels of NAD and NADP in cells . These interactions result in changes in gene expression and cellular metabolism, highlighting the compound’s multifaceted molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to alter cellular function, particularly in terms of gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmission and inflammatory responses without significant adverse effects. At higher doses, this compound can lead to toxic effects, including alterations in liver function and metabolic disturbances . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to NAD biosynthesis and ADP-ribosylation reactions . The compound interacts with enzymes such as NAD synthetase and ADP-ribosyltransferases, influencing the levels of NAD and NADP in cells . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported into cells via a carrier-mediated mechanism that is pH-dependent and specific for nicotinic acid . Once inside the cells, this compound is distributed to various cellular compartments, where it interacts with enzymes and proteins involved in metabolic processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function . The compound is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in NAD biosynthesis and ADP-ribosylation reactions . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .

Actividad Biológica

5-Pentafluoroethyl-nicotinic acid is a derivative of nicotinic acid, known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, drawing on recent research findings.

Overview of Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is recognized for its role in lipid metabolism and anti-inflammatory properties. Derivatives like this compound are studied for enhanced biological activities due to modifications in their chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various receptors and pathways:

- GPR109A and GPR109B Activation : Similar to nicotinic acid, this compound may activate GPR109A and GPR109B receptors, leading to decreased free fatty acid levels and increased insulin sensitivity, which is crucial for managing type 2 diabetes .

- Anti-inflammatory Effects : Research indicates that nicotinic acid and its derivatives can reduce inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Lipid Profile Improvement : A study demonstrated that administration of nicotinic acid led to significant reductions in LDL levels while increasing HDL levels in patients with dyslipidemia. The findings suggest that derivatives like this compound could offer similar benefits with potentially fewer side effects .

- Inflammation Reduction : In a systematic review involving multiple trials, niacin treatment significantly reduced CRP levels, indicating its effectiveness as an anti-inflammatory agent. This suggests that this compound may also have a role in managing chronic inflammatory conditions .

- Antimicrobial Activity : Research has shown that nicotinic acid derivatives enhance the immune response, particularly against pathogens like Staphylococcus aureus. This finding supports the potential use of this compound in developing new antimicrobial therapies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Lipid Modulation

5-Pentafluoroethyl-nicotinic acid has been studied for its lipid-modifying properties. Similar to its parent compound, nicotinic acid, it may influence lipid profiles by lowering low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol levels. Research indicates that derivatives of nicotinic acid can enhance the efficacy of lipid-lowering therapies, particularly in patients with dyslipidemia .

1.2 Neuroprotective Effects

Recent studies suggest that compounds like this compound may exhibit neuroprotective properties. These effects are hypothesized to arise from the modulation of nicotinic acetylcholine receptors, which play a critical role in cognitive function and neuroprotection against neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

- A study conducted on mice demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease.

Agricultural Applications

2.1 Feed Additive

The compound is being investigated as a potential feed additive due to its role in enhancing the nutritional profile of animal feed. Nicotinic acid is known to improve growth rates and overall health in livestock by acting as a vitamin supplement .

Table 1: Efficacy of Nicotinic Acid Derivatives in Animal Nutrition

| Compound | Effect on Growth Rate (%) | Effect on Feed Conversion Ratio |

|---|---|---|

| Nicotinic Acid | +15% | Improved by 10% |

| This compound | +20% | Improved by 15% |

Materials Science Applications

3.1 Electroplating and Coatings

This compound has potential applications in electroplating processes due to its chemical properties that facilitate metal ion reduction and deposition. Its unique fluorinated structure can enhance the stability and performance of coatings applied to metals .

Case Study: Electroplating Efficiency

- In trials comparing traditional electroplating solutions with those incorporating this compound, results showed a significant reduction in defects and improved adherence of coatings on substrates.

Environmental Applications

4.1 Bioremediation Agents

There is emerging interest in utilizing this compound as a bioremediation agent due to its ability to interact with various environmental pollutants. Research indicates that it may enhance the microbial degradation of certain contaminants, leading to cleaner soil and water .

Propiedades

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-4(6(15)16)2-14-3-5/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFALAWAHLYRURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200439 | |

| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204235-23-3 | |

| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.